Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thieno group: This step involves the use of thiophene derivatives and suitable coupling reagents.
Attachment of the furan ring: This is done through a series of substitution reactions.
Final esterification: The carboxylate group is introduced in the final step through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a CDK2 inhibitor, which is important in cell cycle regulation.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit CDK2.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is unique due to its specific structural features that confer high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C22H17ClN4O4S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
methyl 4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C22H17ClN4O4S/c1-11-4-6-14(23)16(8-11)30-9-13-5-7-15(31-13)19-25-20-17-12(2)18(22(28)29-3)32-21(17)24-10-27(20)26-19/h4-8,10H,9H2,1-3H3 |
InChI Key |
IZTGDLINHMAUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C |
Origin of Product |
United States |
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